

# A Comparative Analysis of the Antioxidant Capacity of Kefiran from Diverse Origins

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antioxidant capacity of **Kefiran**, an exopolysaccharide derived from kefir grains, based on its origin. The antioxidant potential of **Kefiran** is a critical attribute for its application in functional foods, nutraceuticals, and therapeutic development. This document synthesizes experimental data from various studies to offer an objective comparison, complete with detailed methodologies and visual representations of experimental workflows and relevant signaling pathways.

## Data Summary: Antioxidant Capacity of Kefir and Kefiran

The antioxidant capacity of kefir and its primary bioactive component, **Kefiran**, is significantly influenced by the origin of the kefir grains, particularly the type of milk used for fermentation. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Total Phenolic Content (TPC) and Antioxidant Activity in Kefir from Different Milk Origins



Milk Origin	Total Phenolic Content (mg GAE/100 mL)	DPPH Radical Scavenging Activity (%)	FRAP (µmol TE/mL)	ABTS Radical Scavenging Activity (%)	Reference
Ewe Milk	74.55–80.11	High	High	High	[1]
Cow Milk	65.00–73.15	Moderate	Moderate	Moderate	[1]
Camel Milk	61.20–69.91	High	High	High	[1]
Goat Milk	58.31–73.50	Moderate	Moderate	Moderate	[1]

Note: Higher values indicate greater antioxidant potential. The data reflects the analysis of the entire kefir beverage.

Table 2: IC50 Values for Antioxidant Activity of Kefir Supernatant from Different Geographical Origins

Kefir Grain Origin	ABTS Radical Scavenging IC50 (% v/v)	Total Phenolic Content (mg GAE/mL)	Reference
Salatiga, Indonesia	9.90	5.49	[2]
Semarang, Indonesia	17.61	5.07	[2]

Note: A lower IC50 value indicates a higher antioxidant activity.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for **Kefiran** extraction and the principal antioxidant assays cited in this guide.

### **Kefiran Extraction**



A common method for the extraction and isolation of **Kefiran** from kefir grains is the hot water extraction method.[3][4][5]

Objective: To isolate the exopolysaccharide **Kefiran** from kefir grains.

#### Materials:

- · Kefir grains
- · Distilled water
- Cold ethanol (-20°C)
- Magnetic stirrer hot plate
- Centrifuge
- Erlenmeyer flask

#### Procedure:

- Kefir grains are mixed with distilled water in a 1:10 ratio (w/v) in an Erlenmeyer flask.[3][4]
- The mixture is heated to 80-100°C for 30-60 minutes with continuous stirring.[3][4][5]
- The mixture is then centrifuged at high speed (e.g., 10,000 x g) for 20 minutes at 20°C.[3][4]
- The supernatant, containing the dissolved **Kefiran**, is collected.
- Two volumes of cold ethanol are added to the supernatant to precipitate the **Kefiran**.[3][4]
- The mixture is kept at -20°C overnight to allow for complete precipitation.[3][4]
- The precipitate is collected by centrifugation, and the resulting Kefiran pellet can be freezedried for storage and further analysis.

## DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay



This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Objective: To determine the free radical scavenging activity of **Kefiran** samples.

#### Materials:

- Kefiran extract
- · DPPH solution in methanol
- Methanol
- Spectrophotometer

#### Procedure:

- A solution of the Kefiran extract is prepared at various concentrations.
- A fixed volume of the **Kefiran** solution is mixed with a methanolic solution of DPPH.[6]
- The mixture is incubated in the dark at room temperature for 30 minutes.[6]
- The absorbance of the solution is measured at 517 nm using a spectrophotometer.[6]
- The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6]

## ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Objective: To evaluate the radical scavenging capacity of **Kefiran** against the ABTS radical.

Materials:



- Kefiran extract
- ABTS solution
- · Potassium persulfate solution
- Spectrophotometer

#### Procedure:

- The ABTS radical cation (ABTS++) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.[2]
- The ABTS•+ solution is diluted with a suitable solvent to an absorbance of 0.70 (± 0.02) at 734 nm.
- A specific volume of the **Kefiran** extract at different concentrations is added to the diluted ABTS\*+ solution.[2]
- The absorbance is recorded after a set incubation time.
- The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

## **FRAP (Ferric Reducing Antioxidant Power) Assay**

The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe<sup>3+</sup>-TPZ) complex to the ferrous (Fe<sup>2+</sup>) form.

Objective: To determine the reducing power of **Kefiran** samples.

#### Materials:

- Kefiran extract
- FRAP reagent (containing TPTZ, FeCl<sub>3</sub>, and acetate buffer)
- Spectrophotometer



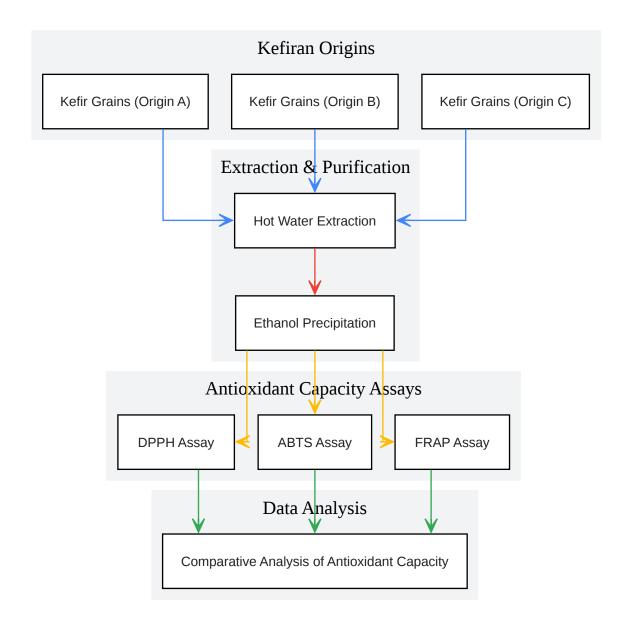
#### Procedure:

- The FRAP reagent is prepared fresh.
- A small volume of the **Kefiran** extract is mixed with the FRAP reagent.[7]
- The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
- The absorbance of the intense blue-colored product is measured at 593 nm.[7]
- The antioxidant capacity is determined against a standard curve of a known antioxidant, such as Trolox or FeSO<sub>4</sub>.

## **Visualizations: Workflows and Signaling Pathways**

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

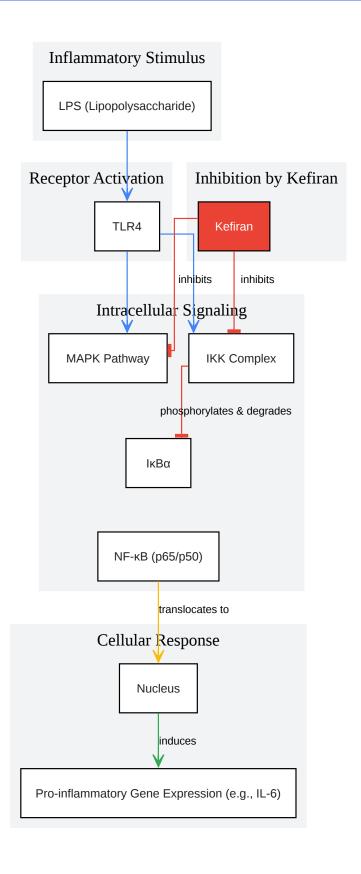




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Caption: Experimental workflow for comparative analysis.





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Caption: **Kefiran**'s inhibition of the NF-kB signaling pathway.[8][9]



### **Discussion and Conclusion**

The presented data indicates that the origin of kefir grains, particularly the milk source used for their propagation, plays a significant role in the antioxidant capacity of the resulting kefir product. Kefir produced from ewe and camel milk demonstrated higher antioxidant potential compared to that from cow and goat milk.[1] Furthermore, geographical origin, as shown in the comparison of kefir grains from two different Indonesian cities, also influences the antioxidant activity, with lower IC50 values indicating superior radical scavenging capabilities.[2]

The antioxidant properties of **Kefiran** are attributed to its ability to scavenge free radicals and reduce oxidative stress. The inhibition of inflammatory pathways, such as the NF-kB signaling cascade, is a key mechanism through which **Kefiran** exerts its beneficial effects.[8] By downregulating the expression of pro-inflammatory mediators, **Kefiran** can mitigate cellular damage caused by oxidative stress.

For researchers and professionals in drug development, these findings highlight the importance of sourcing and characterizing **Kefiran** from different origins to optimize its therapeutic potential. The variations in antioxidant capacity suggest that specific **Kefiran** types may be more suitable for certain applications. Further research is warranted to isolate and characterize the specific structural features of **Kefiran** from diverse origins that contribute to these differences in bioactivity. The standardized protocols provided in this guide offer a foundation for such comparative studies.

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